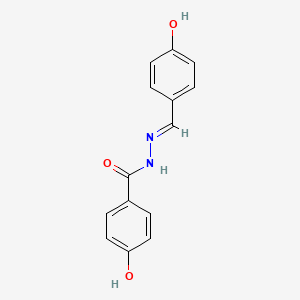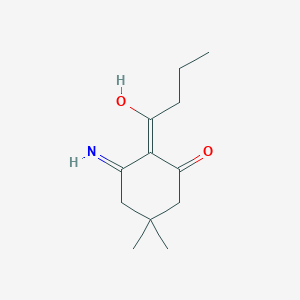
3-amino-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one
Descripción general
Descripción
3-amino-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one, also known as ADCY-2, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cyclic nucleotide analog that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
3-amino-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one acts as a cyclic nucleotide analog by binding to and modulating the activity of enzymes and receptors involved in cyclic nucleotide signaling pathways. Specifically, this compound can activate or inhibit adenylate cyclase, which is an enzyme that converts ATP to cyclic AMP (cAMP). This leads to an increase or decrease in cAMP levels, which in turn can modulate the activity of downstream targets such as protein kinase A (PKA).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it can modulate the activity of ion channels, neurotransmitter receptors, and other signaling pathways involved in neuronal function. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one is its specificity for cyclic nucleotide signaling pathways. This makes it a valuable tool for studying these pathways in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary when using this compound in lab experiments.
Direcciones Futuras
There are many future directions for research on 3-amino-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is in the development of more specific and potent analogs of this compound. These analogs could be used to further elucidate the role of cyclic nucleotide signaling pathways in various physiological and pathological processes. In addition, this compound and its analogs could be used as potential therapeutic agents for various diseases such as cancer and inflammatory disorders.
Conclusion:
This compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its specificity for cyclic nucleotide signaling pathways makes it a valuable tool for studying these pathways in various physiological and pathological processes. However, careful dose-response studies and toxicity assessments are necessary when using this compound in lab experiments. Future research on this compound and its analogs could lead to the development of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
3-amino-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the study of cyclic nucleotide signaling pathways. This compound is a cyclic nucleotide analog that can activate or inhibit various enzymes and receptors in these pathways. This makes it a valuable tool for studying the role of these pathways in various physiological and pathological processes.
Propiedades
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-3-imino-5,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-9(14)11-8(13)6-12(2,3)7-10(11)15/h13-14H,4-7H2,1-3H3/b11-9+,13-8? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIXJNSAEWMQKF-IHNPCTPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=N)CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=N)CC(CC1=O)(C)C)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


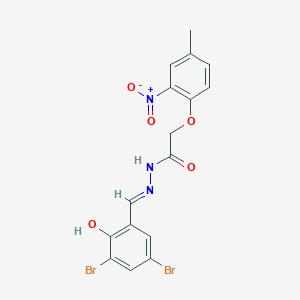
![N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724526.png)
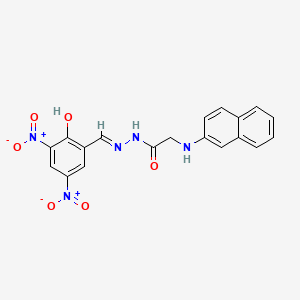
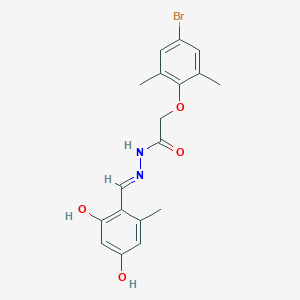
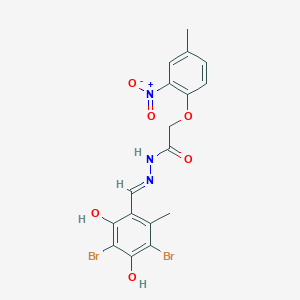

![3-[amino(4-morpholinyl)methylene]-2,4-pentanedione](/img/structure/B3724558.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724561.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724565.png)

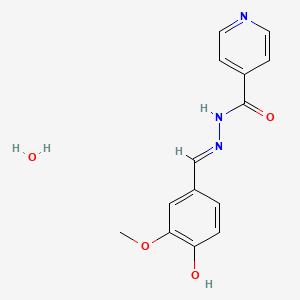

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one](/img/structure/B3724609.png)
